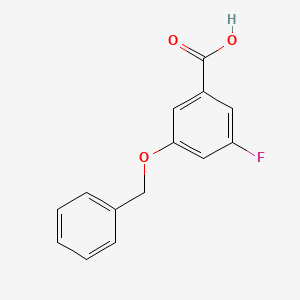
1-(4-Bromophenoxy)-2-methylpropan-2-ol
Vue d'ensemble
Description
1-(4-Bromophenoxy)-2-methylpropan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'Bromo-OP' and is a white crystalline powder with a molecular weight of 249.14 g/mol. The purpose of
Applications De Recherche Scientifique
Biofuel Production
A significant application of related compounds is in biofuel production. Bastian et al. (2011) discussed engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli for anaerobic 2-methylpropan-1-ol production, achieving 100% theoretical yield under anaerobic conditions, which is crucial for economically competitive biofuel processes (Bastian et al., 2011). This demonstrates the role of similar compounds in enhancing biofuel production efficiency.
Synthetic Chemistry and Materials Science
In the realm of synthetic chemistry and materials science, Arockiasamy Ajay Praveenkumar et al. (2021) explored the synthesis and spectroscopic analysis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, showcasing its potential as an intermediate in the synthesis of complex molecules and materials (Arockiasamy Ajay Praveenkumar et al., 2021).
Radiosynthesis for PET Tracers
Rotteveel et al. (2017) demonstrated the synthesis of 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol for alkylation reactions and C-C bond formation, highlighting their importance in developing radiolabeled synthons for positron emission tomography (PET) tracers (Rotteveel et al., 2017).
Exploration of Bromophenol Derivatives
Research into bromophenol derivatives, including studies on their synthesis, structural elucidation, and biological activities, has shown a broad spectrum of potential applications. For example, Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, contributing to the understanding of naturally occurring bromophenols and their potential applications (Zhao et al., 2004).
Antioxidant Effects of Bromophenols
Olsen et al. (2013) investigated the antioxidant activity of bromophenols isolated from the red algae, Vertebrata lanosa, using cellular assays to demonstrate their potent antioxidant effects, which could have implications for pharmaceutical and nutraceutical applications (Olsen et al., 2013).
Propriétés
IUPAC Name |
1-(4-bromophenoxy)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFXIZFKZLIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-2-methylpropan-2-ol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


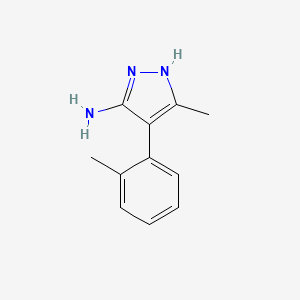
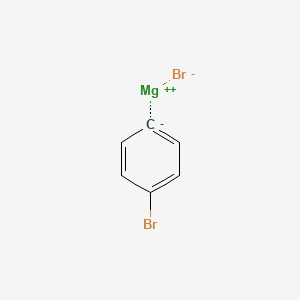
![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3111841.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-ol](/img/structure/B3111844.png)
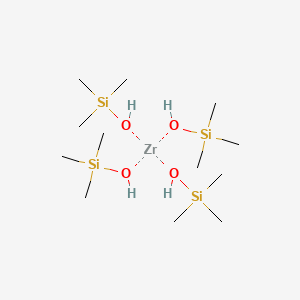
![N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3111855.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B3111856.png)
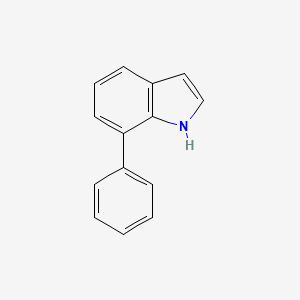
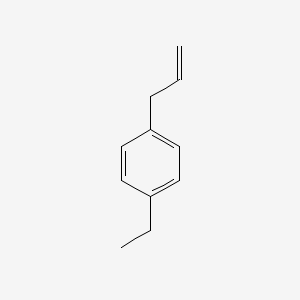

amine](/img/structure/B3111893.png)

